1-phospho-alpha-D-glucuronic acid
Overview
Description
1-phospho-alpha-D-glucuronic acid is a derivative of alpha-D-glucuronic acid, where the hydroxyl group at the first carbon is replaced by a phosphate group. This compound is a significant intermediate in various biochemical pathways and has roles in metabolism and cellular processes .
Mechanism of Action
Target of Action
The primary target of 1-phospho-alpha-D-glucuronic acid is the enzyme glucuronate-1-phosphate uridylyltransferase . This enzyme plays a crucial role in the formation of uridine diphosphate-glucuronic acid in plants .
Mode of Action
This compound interacts with its target enzyme, glucuronate-1-phosphate uridylyltransferase, in a reaction that also involves UTP . The enzyme catalyzes the conversion of UTP and 1-phospho-alpha-D-glucuronate into diphosphate and UDP-alpha-D-glucuronate . This reaction is part of the larger process of glucuronate interconversions .
Biochemical Pathways
The action of this compound is involved in several biochemical pathways, including:
- Pentose and glucuronate interconversions
- Ascorbate and aldarate metabolism
- Amino sugar and nucleotide sugar metabolism
These pathways are crucial for various biological processes, including the metabolism of sugars and the synthesis of important compounds.
Result of Action
The action of this compound results in the production of UDP-alpha-D-glucuronate . This compound is a key intermediate in the biosynthesis of various important substances, including glucuronides and glycosaminoglycans .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of Mg2+ ions is necessary for the optimal activity of glucuronate-1-phosphate uridylyltransferase . Additionally, the pH and temperature of the environment can also affect the enzyme’s activity .
Biochemical Analysis
Biochemical Properties
1-Phospho-alpha-D-glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is a pivotal compound within the realm of biomedical applications, indispensable for Glycosaminoglycans (GAGs) research. It impeccably governs xenobiotic compound metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phospho-alpha-D-glucuronic acid can be synthesized through enzymatic methods, where enzymes such as glucuronokinase catalyze the phosphorylation of alpha-D-glucuronic acid . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and environmental friendliness. This method involves using whole-cell biocatalysts or isolated enzymes to convert alpha-D-glucuronic acid to its phosphorylated form .
Chemical Reactions Analysis
Types of Reactions
1-phospho-alpha-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to alpha-D-glucuronic acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of glucuronic acid, such as glucuronic acid lactone and glucuronides, which are important in detoxification processes in the liver .
Scientific Research Applications
1-phospho-alpha-D-glucuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the biosynthesis of glycosaminoglycans, which are essential components of connective tissues.
Medicine: It is involved in drug metabolism and detoxification processes, aiding in the excretion of drugs and toxins.
Comparison with Similar Compounds
Similar Compounds
alpha-D-glucuronic acid: The parent compound without the phosphate group.
D-glucuronic acid 1-phosphate: Another phosphorylated derivative of glucuronic acid.
UDP-alpha-D-glucuronic acid: A nucleotide sugar involved in the biosynthesis of glycosaminoglycans.
Uniqueness
1-phospho-alpha-D-glucuronic acid is unique due to its specific role in phosphorylation reactions and its involvement in the biosynthesis of complex carbohydrates. Its phosphorylated form allows it to participate in unique biochemical pathways that are not accessible to its non-phosphorylated counterparts .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDYKMWENWVQJ-QIUUJYRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310626 | |
Record name | Glucuronic acid 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Glucuronic acid 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13168-11-1 | |
Record name | Glucuronic acid 1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13168-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucuronic acid 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucuronic acid 1-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-phospho-alpha-D-glucuronic acid hydrolysis in plants like Lemna minor?
A1: While the provided research paper [] focuses on characterizing the enzymatic activity responsible for this compound hydrolysis in Lemna minor, it does not delve into the broader physiological significance of this process. Further research is needed to understand the downstream effects and specific metabolic pathways linked to this hydrolysis reaction in plants.
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